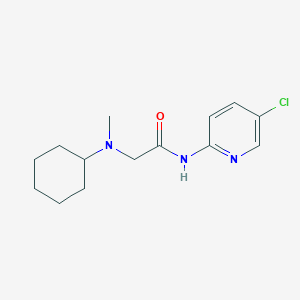
N~1~-(5-chloro-2-pyridinyl)-N~2~-cyclohexyl-N~2~-methylglycinamide
Vue d'ensemble
Description
N~1~-(5-chloro-2-pyridinyl)-N~2~-cyclohexyl-N~2~-methylglycinamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can have a variety of effects on behavior and cognition.
Mécanisme D'action
As mentioned earlier, N~1~-(5-chloro-2-pyridinyl)-N~2~-cyclohexyl-N~2~-methylglycinamide inhibits GABA transaminase, which leads to an increase in the levels of GABA in the brain. GABA is the main inhibitory neurotransmitter in the brain, and its increased levels can have a variety of effects on behavior and cognition. For example, increased GABA levels can lead to a reduction in neuronal excitability, which can have anticonvulsant and anxiolytic effects. Additionally, GABA can enhance the release of dopamine in certain brain regions, which can have anti-addictive effects.
Biochemical and physiological effects:
In addition to its effects on behavior and cognition, this compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to increase the levels of GABA in the brain and to decrease the levels of glutamate, another neurotransmitter that plays a key role in neuronal excitability. Additionally, this compound has been shown to increase the expression of GABA receptors in certain brain regions, which can enhance the effects of GABA.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~1~-(5-chloro-2-pyridinyl)-N~2~-cyclohexyl-N~2~-methylglycinamide in lab experiments is its high potency and selectivity for GABA transaminase. This allows researchers to selectively manipulate GABA levels in the brain without affecting other neurotransmitters. Additionally, this compound has been shown to have a good safety profile in animal studies, suggesting that it may be a promising candidate for further development as a therapeutic agent.
One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to animals or to use it in certain experimental paradigms. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not yet well-established.
Orientations Futures
There are several potential future directions for research on N~1~-(5-chloro-2-pyridinyl)-N~2~-cyclohexyl-N~2~-methylglycinamide. One area of interest is the development of this compound as a therapeutic agent for neurological and psychiatric disorders. Preclinical studies have shown promising results for the use of this compound in the treatment of epilepsy, anxiety, depression, and addiction, and further studies are needed to determine its potential efficacy in humans.
Another area of interest is the use of this compound as a cognitive enhancer. Animal studies have shown that this compound can enhance cognitive function, and further studies are needed to determine its potential as a cognitive enhancer in humans.
Finally, there is interest in developing new and more potent inhibitors of GABA transaminase, which could have even greater therapeutic potential than this compound.
Applications De Recherche Scientifique
N~1~-(5-chloro-2-pyridinyl)-N~2~-cyclohexyl-N~2~-methylglycinamide has been studied extensively in animal models of various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. In these studies, this compound has been shown to have potent anticonvulsant, anxiolytic, antidepressant, and anti-addictive effects. Additionally, this compound has been shown to enhance cognitive function in animal models, suggesting that it may have potential as a cognitive enhancer in humans.
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-[cyclohexyl(methyl)amino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c1-18(12-5-3-2-4-6-12)10-14(19)17-13-8-7-11(15)9-16-13/h7-9,12H,2-6,10H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGVTIWBFATAKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NC=C(C=C1)Cl)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[amino(imino)methyl]thio}methyl benzoate hydrochloride](/img/structure/B4741558.png)
![N-(3,4-dimethylphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea](/img/structure/B4741560.png)
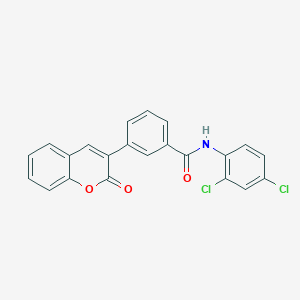
![N-1H-indazol-6-yl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4741579.png)
![2-acetyl-1',6-dimethyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4741586.png)
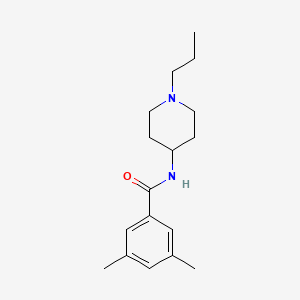
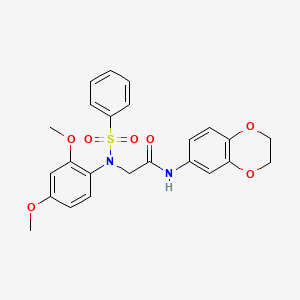
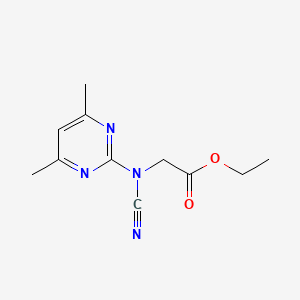


![1-[(2,5-difluorophenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4741631.png)

![N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4741656.png)
![N-cyclohexyl-N'-[2-(5-methyl-1H-indol-3-yl)ethyl]urea](/img/structure/B4741664.png)